

Amlodipine Monotherapy vs. Combination Therapy in Preclinical Models: A Comparative Guide

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Compound of Interest

Compound Name: *Amlodipine mesylate*

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This guide provides an objective comparison of amlodipine monotherapy versus combination therapy in preclinical models of hypertension and cardiovascular disease. The information presented is collated from various preclinical studies, with a focus on experimental data to support the findings.

Efficacy in Preclinical Models: A Quantitative Comparison

Combination therapies involving amlodipine have consistently demonstrated superior efficacy in preclinical models compared to amlodipine monotherapy, particularly in blood pressure reduction and prevention of end-organ damage. The following tables summarize the quantitative data from key preclinical studies in spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (SS) rats, two widely used models of hypertension.

Blood Pressure Reduction

The addition of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB) to amlodipine treatment results in a synergistic or additive effect on blood pressure reduction.

Animal Model	Treatment Groups	Dose (mg/kg/day)	Duration	Mean Arterial Pressure (MAP) Reduction (mmHg)	Systolic Blood Pressure (SBP) Reduction (mmHg)	Diastolic Blood Pressure (DBP) Reduction (mmHg)	Reference
Spontaneously Hypertensive Rats (SHR)	Amlodipine	0.5 (i.v.)	Acute	-	-	-	
Benazeprilat (ACEi)	10 (i.v.)	Acute	-	-	-		
Amlodipine + Benazeprilat	0.5 + 10 (i.v.)	Acute	Greater than monotherapy	-	-		
Amlodipine	1						

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